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Vanadium Dibromide (VBr₂) at a Glance

The table below summarizes the basic identifying information I found for Vanadium dibromide. This data is

primarily useful for basic identification rather than in-depth spectral characterization [1].

Property Description

Formula / Hill System VBr₂ / Br₂V₁ [1]

CAS Registry Number [14890-41-6] [1]

Appearance Pale orange-brown crystalline solid [1]

Density 3230 kg m⁻³ [1]

Prototypical Structure CdI₂ (6-coordinate octahedral geometry around Vanadium) [1]

Core Spectral Characterization Techniques

For a compound like VBr₂, researchers would typically employ several techniques. The following table

outlines the primary methods, though their specific application to VBr₂ is not detailed in the search results.
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Technique Application Purpose Key Measurable Parameters

X-ray Powder
Diffraction (PXRD)

Phase identification, crystal structure
determination, lattice parameter

calculation, crystallinity assessment [2].

Scattering angle (2θ), scattering
vector (q), interplanar spacings (d),

relative peak intensities [2].

Solid-State NMR
Spectroscopy

Study of local electronic environment

(for non-paramagnetic oxidation states).
Note: V(II) is paramagnetic [3].

Chemical shift (δ). Applicability: Not

suitable for VBr₂ due to its
paramagnetic V(II) state [3].

Optical
Spectroscopy

Electronic structure analysis, band gap
determination [4].

Absorption coefficient (α), refractive
index (n), extinction coefficient (κ),

band gap energy (E𝑔) [4].

Experimental Protocol: Powder X-ray Diffraction
(PXRD)

Powder XRD is a fundamental technique for characterizing crystalline materials like VBr₂. Here is a

generalized protocol based on standard practice [2].
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Sample Preparation

Grind sample to a
fine powder

Load into sample holder
Ensure random orientation

Mount in
Powder Diffractometer

Data Acquisition

Scan using X-ray source
(X-rays, neutrons, electrons)

Measure intensity (I) vs.
scattering angle (2θ) or vector (q)

Data Analysis

Phase ID: Compare pattern with
PDF database (e.g., ICDD PDF)
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Index peaks and refine
lattice parameters

Use Rietveld method for
full structure refinement

Diffractogram and Report

Click to download full resolution via product page

Generalized PXRD workflow for material characterization.

Sample Preparation

Grinding: The solid sample must be ground to a fine powder to ensure a random orientation of

crystallites, which is a critical assumption for PXRD analysis [2].
Loading: The powdered sample is packed into a sample holder or a capillary tube. For materials

sensitive to air, this step must be performed in an inert atmosphere [2].

Data Acquisition

Instrumentation: A powder diffractometer with an X-ray source (e.g., Cu Kα radiation) and a fast

detector is used [2].
Measurement: The sample is irradiated, and the diffracted intensity is measured as a function of the

scattering angle (2θ) or the scattering vector (q). The result is a diffractogram [2].

Data Analysis

Phase Identification: The resulting diffractogram is compared to reference patterns in databases like

the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF). Each pattern
acts as a unique "fingerprint" for a crystalline phase [2].

Structure Refinement: For known structures, the Rietveld method is used. This full-pattern analysis
technique refines a theoretical model (crystal structure, instrumental parameters) to fit the observed
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data, allowing for precise determination of lattice parameters, atomic positions, and more [2].

Important Limitations and Future Research

Limited Specific Data: The search results do not contain experimental spectral data (e.g., a
published diffractogram, specific band gap, or NMR shifts) for VBr₂.

NMR is Not Suitable: As a paramagnetic V(II) compound, vanadium dibromide cannot be
characterized by high-resolution NMR spectroscopy. This technique is typically reserved for

diamagnetic vanadium species like V(I), V(V), and some V(IV) complexes [3].
Research Gap: This lack of readily available data indicates that obtaining the spectral characteristics

of VBr₂ would likely require consulting highly specialized literature or performing original laboratory
experiments.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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